5,7-Dibromo-6-methyl-1H-indole
Description
Significance of Halogenated Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemical Biology
Halogenated indole scaffolds are crucial building blocks in modern organic synthesis and chemical biology due to the profound influence of halogen substituents on the biological activity of the resulting molecules. nih.govresearchgate.net The presence of halogens, particularly bromine, can enhance the therapeutic properties of compounds. nih.govresearchgate.net Marine organisms are a rich source of halogenated indole alkaloids, many of which exhibit significant bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netmdpi.com
The process of halogenation, particularly bromination, can significantly increase the biological activity of many natural products. nih.gov This has led to the widespread exploration of halogenated indoles in drug discovery. researchgate.net The indole structure itself is considered a "privileged structure" in medicinal chemistry, and its halogenated derivatives are of particular interest for developing new therapeutic agents. researchgate.net
In organic synthesis, the halogen atoms on the indole ring serve as versatile handles for further functionalization. They can be readily transformed into other functional groups through various reactions, such as cross-coupling reactions, allowing for the synthesis of complex molecular architectures. acs.org This versatility makes halogenated indoles valuable intermediates in the preparation of a wide range of organic compounds, including pharmaceuticals and materials for various applications. ontosight.ai
Overview of Contemporary Research Trajectories for Dibromoindole Systems
Contemporary research on dibromoindole systems is multifaceted, with significant efforts directed towards their synthesis and application as precursors for more complex molecules. Researchers have developed various methods for the selective synthesis of disubstituted indoles, including those involving lithium-bromide exchange reactions on dibromoindoles. researchgate.net These synthetic strategies provide access to a diverse range of 5,7-disubstituted indoles, which are valuable for creating novel compounds with potential biological activities. researchgate.net
A significant area of investigation involves the use of dibromoindoles in the synthesis of spirocyclic indole derivatives. acs.org The dearomatization of 2-haloindole precursors provides access to indoleninyl halides, which can undergo various transformations to yield a broad array of functionalized spirocyclic indoles. acs.org Furthermore, dibromoindoles are utilized in the synthesis of other complex heterocyclic systems, such as pyridodiindoles, which exhibit interesting photophysical and electrochemical properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7Br2N |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
5,7-dibromo-6-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-7(10)4-6-2-3-12-9(6)8(5)11/h2-4,12H,1H3 |
InChI Key |
UWIWFKVUFWZUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CNC2=C1Br)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5,7 Dibromo 6 Methyl 1h Indole and Its Derivatives
Regioselective Direct Halogenation Strategies
Direct halogenation of the indole (B1671886) core is a fundamental transformation, yet achieving high regioselectivity on the electron-rich benzene (B151609) ring in the presence of the even more reactive pyrrole (B145914) ring presents a significant challenge. For a substrate like 6-methyl-1H-indole, the directing effects of the methyl group and the pyrrole nitrogen must be carefully considered to achieve the desired 5,7-dibromo substitution pattern.
Optimization of Brominating Reagents and Reaction Parameter Control
The choice of brominating agent and the meticulous control of reaction parameters are paramount in directing the bromination of indoles. A variety of reagents can be employed, each with its own reactivity profile.
Commonly used brominating agents include N-Bromosuccinimide (NBS), which is favored for its ease of handling and milder reaction conditions compared to elemental bromine. The regioselectivity of bromination with NBS can be influenced by the solvent, temperature, and the presence of protecting groups on the indole nitrogen. For instance, to achieve bromination on the benzene portion of the indole nucleus, it is often necessary to first protect the nitrogen and potentially deactivate the pyrrole ring towards electrophilic attack.
An efficient route to achieving regioselective bromination at the C6-position of a methyl indolyl-3-acetate involved the introduction of electron-withdrawing substituents at the N1 and C8 positions. This deactivation of the pyrrole moiety allowed for the selective bromination of the benzene ring using bromine in carbon tetrachloride. researchgate.net Subsequent removal of the protecting and deactivating groups afforded the desired C6-bromoindole. researchgate.net A similar strategy could be envisioned for the synthesis of 5,7-Dibromo-6-methyl-1H-indole, where the N1 position of 6-methyl-1H-indole would be protected with an electron-withdrawing group to direct bromination to the benzene ring.
The following table summarizes the effect of different brominating agents and conditions on the regioselectivity of indole bromination, drawing from general principles of indole chemistry that would be applicable to the synthesis of the target compound.
| Brominating Agent | Solvent | Temperature | Typical Regioselectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to rt | Primarily C3-bromination on unprotected indoles |
| Bromine (Br₂) | Carbon Tetrachloride | Low Temperature | Can lead to polybromination; regioselectivity is substrate-dependent |
| Pyridinium Bromide Perbromide | Tetrahydrofuran | rt | Milder alternative to Br₂, can offer improved selectivity |
| N-Bromosuccinimide (NBS) with N-protected indole | Dichloromethane | 0 °C | Can favor bromination on the benzenoid ring |
Mechanistic Insights into Regiochemical Control in Indole Halogenation
The regiochemical outcome of indole halogenation is governed by the principles of electrophilic aromatic substitution. The indole ring system has two main sites of reactivity: the C3 position of the pyrrole ring and the various positions on the benzene ring. The C3 position is generally the most nucleophilic and therefore the most susceptible to electrophilic attack.
To achieve halogenation at the C5 and C7 positions, the reactivity of the C3 position must be suppressed. This is typically accomplished by either protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl, acetyl) or by having a substituent already present at the C3 position. The electron-withdrawing group on the nitrogen reduces the electron-donating ability of the nitrogen into the pyrrole ring, thereby decreasing its reactivity.
Once the pyrrole ring is deactivated, the regioselectivity of the electrophilic attack on the benzene ring is determined by the directing effects of the substituents present. In the case of 6-methyl-1H-indole, the methyl group is an ortho-, para-director, activating the C5 and C7 positions. The pyrrole ring itself, even when N-protected, acts as an ortho- and para-director to the benzene ring, further activating the C5 and C7 positions. This confluence of directing effects makes the 5 and 7 positions the most likely sites for bromination, leading to the desired 5,7-dibromo substitution pattern.
Structural and mechanistic studies of flavin-dependent halogenase enzymes, such as tryptophan halogenases, provide valuable insights into achieving high regioselectivity. nih.govnih.gov These enzymes precisely orient the substrate within the active site to present a specific carbon atom to the reactive halogenating species, thereby ensuring a single positional outcome. nih.govnih.gov While not a synthetic chemical method, the principles of substrate orientation and control of the electrophile's presentation are relevant to designing highly regioselective chemical reactions.
Multi-Component Reaction (MCR) Approaches to Functionalized Indoles
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools for the synthesis of complex molecular architectures. nih.govarkat-usa.org The application of MCRs to indole synthesis allows for the rapid generation of diverse and highly functionalized indole derivatives.
While a direct MCR for the synthesis of this compound from simple precursors is not explicitly documented, MCR strategies can be employed to construct a functionalized indole core that either already contains the desired substitution pattern or can be further elaborated to it. For instance, an MCR could be designed to react a pre-functionalized aniline derivative, such as 2,4-dibromo-3-methylaniline, with other components to build the indole ring.
Several named MCRs are applicable to the synthesis of functionalized indoles, including the Ugi, Passerini, and Biginelli reactions, which can be adapted to incorporate indole-forming steps. arkat-usa.orgacs.org A three-component reaction for the synthesis of functionalized indolin-2-ones, for example, involves the condensation of an indole with dimedone and a 3-phenacylideneoxindole. nih.gov This demonstrates the utility of indoles as components in MCRs to build more complex heterocyclic systems.
The following table outlines some general MCRs that have been utilized for the synthesis of indole derivatives and could be conceptually applied to the synthesis of derivatives of this compound.
| Multi-Component Reaction | Reactants | Product Type | Potential Application |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide | Synthesis of highly substituted tryptophan analogs |
| Fischer Indole Synthesis (MCR variant) | Hydrazine, Ketone/Aldehyde, third component | Functionalized Indole | Construction of the indole core with pre-installed substituents |
| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | Oxazole (can be converted to other heterocycles) | Indirect route to functionalized indoles |
Transition Metal-Catalyzed Annulation and Functionalization Reactions
Transition metal catalysis has revolutionized the synthesis of indoles and their derivatives, offering mild and efficient routes for ring formation and post-synthetic functionalization. rsc.orgacs.orgmdpi.com Copper and palladium are among the most versatile metals for these transformations.
Copper-Mediated Cyclization and Functionalization Protocols
Copper-catalyzed reactions are particularly useful for the synthesis of the indole nucleus and for the introduction of various functional groups. researchgate.netrsc.org A common strategy for indole synthesis involves the intramolecular cyclization of 2-alkynylanilines. acs.org This approach could be adapted for the synthesis of this compound by starting with a suitably substituted 2-alkynyl-3,5-dibromo-4-methylaniline.
Copper catalysts can also mediate the functionalization of pre-formed indoles. For example, copper-catalyzed C-H amination has been used for the synthesis of carbazoles. researchgate.net While direct C-H functionalization at the C5 and C7 positions of 6-methyl-1H-indole in a regioselective manner to introduce bromine atoms is challenging, copper-catalyzed cross-coupling reactions with pre-brominated indoles are highly effective.
Palladium-Catalyzed Cross-Coupling Methodologies for C-Br Activation (e.g., Suzuki-Miyaura, Sonogashira)
The bromine atoms at the C5 and C7 positions of this compound serve as excellent handles for further functionalization via palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the C5 and C7 positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono- or di-arylation.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.com This reaction can be used to introduce alkynyl groups at the C5 and C7 positions of this compound, which can then be further elaborated.
The following table provides an overview of these palladium-catalyzed cross-coupling reactions and their application to the functionalization of this compound.
| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | This compound + R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |
| Sonogashira | This compound + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) |
Advanced Derivatization via Selective C-Br Transformations
The presence of two carbon-bromine (C-Br) bonds at the C5 and C7 positions of the this compound core provides a powerful platform for post-synthesis modification. These C-Br bonds serve as versatile synthetic handles for the introduction of new functional groups through various transition-metal-catalyzed cross-coupling reactions. The slight difference in the electronic environment of the C5 and C7 positions can potentially be exploited for selective or sequential functionalization, enabling the construction of complex molecular architectures.
Key cross-coupling reactions for the derivatization of di-bromoindoles include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromoindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents. For instance, the coupling of 6-bromoindole with boronic acids has been successfully demonstrated using catalysts like Pd(dppf)Cl₂, providing a reliable precedent for the functionalization of this compound nih.gov.
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with the bromoindole, creating an alkynyl-substituted indole. This is a highly efficient method for introducing carbon-carbon triple bonds, which can be further elaborated.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromoindole with a primary or secondary amine. This is a crucial tool for synthesizing N-aryl or N-alkyl indole derivatives, which are common motifs in pharmacologically active compounds.
Heck Coupling: This reaction forms a new C-C bond by coupling the bromoindole with an alkene in the presence of a palladium catalyst. It is particularly useful for introducing vinyl groups onto the indole scaffold.
The table below summarizes representative conditions for these transformations, based on methodologies applied to analogous bromoindole systems.
| Transformation | Catalyst System | Coupling Partner | Typical Conditions | Resulting Moiety |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Arylboronic acid | Dioxane/Water, 90 °C | Aryl group |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Terminal alkyne | DMF, Room Temp. | Alkynyl group |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amine | Toluene, 110 °C | Amino group |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkene | Acetonitrile, 80 °C | Alkenyl group |
Chemoenzymatic and Biocatalytic Synthetic Pathways for Indole Construction
Chemoenzymatic and biocatalytic approaches offer a green and highly selective alternative to traditional chemical synthesis for constructing the indole core. These methods leverage the exquisite selectivity of enzymes to perform specific bond formations under mild, aqueous conditions.
A potential biocatalytic route to substituted indoles can be envisioned using a multi-enzyme cascade. For instance, a system could be designed that starts with commercially available precursors and utilizes a series of enzymatic transformations to build the final product nih.govmdpi.com. A key enzyme in indole biosynthesis is tryptophan synthase, which can be engineered to accept non-natural substrates to produce a variety of tryptophan analogs nih.gov.
A hypothetical chemoenzymatic pathway for a substituted indole might involve:
Enzymatic Synthesis of a Tryptophan Analog: An engineered tryptophan synthase could catalyze the reaction between a substituted indole precursor and serine to form a halogenated and methylated tryptophan derivative.
Oxidative Transformation: An L-amino acid oxidase (LAAO) could then convert the tryptophan analog into its corresponding indole-3-pyruvate derivative nih.gov.
Further Enzymatic Modification: Other enzymes, such as ThDP-dependent enzymes, could be used to catalyze further C-C bond formations, leading to complex indole-containing structures nih.govmdpi.com. Additionally, SAM-dependent methyltransferases are known for their ability to perform stereo- and regioselective methylation at the C3 position of various indoles, offering a direct route to the pyrroloindole moiety researchgate.net.
While a direct biocatalytic synthesis of this compound has not been specifically reported, the modularity of these enzymatic systems suggests that such a pathway could be developed through enzyme engineering and pathway design.
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can benefit significantly from the application of these principles, leading to more sustainable and efficient manufacturing processes researchgate.net.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product nih.govjocpr.com. Reactions with high atom economy are inherently less wasteful.
Addition and Cycloaddition Reactions: These reactions are prime examples of 100% atom economy, as all atoms from the starting materials are incorporated into the product jocpr.comnih.gov. Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes represent a powerful strategy for the direct assembly of the bicyclic indole ring system from acyclic precursors with high atom economy nih.gov.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical. An innovative two-step MCR approach involving an Ugi reaction followed by an acid-induced cyclization provides a sustainable method to assemble the indole core under mild conditions rsc.orgrsc.org.
Condensation Reactions: Classical indole syntheses like the Fischer, Bartoli, or Madelung methods are often condensation reactions that generate stoichiometric byproducts (e.g., water, ammonia), thus having lower atom economy compared to addition reactions nih.gov.
The table below provides a conceptual comparison of atom economy for different types of indole syntheses.
| Reaction Type | General Scheme | Byproducts | Atom Economy |
| Diels-Alder Cycloaddition | Diene + Dienophile → Indoline | None | 100% (Ideal) |
| Multicomponent Reaction | A + B + C → Indole Derivative | None or small molecule | Very High |
| Fischer Indole Synthesis | Phenylhydrazine + Ketone → Indole | NH₃, H₂O | Moderate to Low |
| Wittig Reaction | Phosphonium Ylide + Carbonyl → Alkene | Ph₃P=O | Low |
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of sustainable alternatives or the elimination of solvents altogether.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many organic reactions. The use of water as a solvent in the synthesis of bis(indolyl)methanes has been shown to be effective, often with simple workup procedures beilstein-journals.orgnih.gov.
Ionic Liquids (ILs): ILs are salts with low melting points that are considered green solvents due to their low vapor pressure and high thermal stability. Functionalized acidic ionic liquids can act as both the solvent and the catalyst in indole synthesis, reducing waste and allowing for catalyst recycling google.com.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a much lower melting point than its individual components. They are biodegradable, inexpensive, and have been used effectively as catalysts and solvents for the synthesis of 3-substituted indoles tandfonline.com.
Solvent-Free (Neat) Synthesis: Conducting reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler purification. The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions, often accelerated by catalysts or non-conventional energy sources beilstein-journals.orgresearchgate.netorganic-chemistry.org.
| Solvent System | Key Advantages | Example Application in Indole Synthesis |
| Water | Non-toxic, inexpensive, non-flammable | Br₂-catalyzed synthesis of bis(indolyl)methanes beilstein-journals.org |
| Ionic Liquids (ILs) | Low volatility, recyclable, tunable properties | Fischer indole synthesis using acidic ILs as catalyst/solvent google.com |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare | Synthesis of 3-substituted indoles using ChCl:urea tandfonline.com |
| Solvent-Free | Minimal waste, simple workup, high concentration | Microwave-assisted Bischler indole synthesis organic-chemistry.org |
Microwave and ultrasonic irradiation are non-conventional energy sources that can dramatically accelerate organic reactions, often leading to higher yields, improved purity, and reduced energy consumption compared to conventional heating methods researchgate.netresearchgate.nettandfonline.com.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes tandfonline.comtandfonline.comnih.gov. The synthesis of various indole derivatives, including via Fischer, Madelung, and Heck reactions, has been successfully optimized using microwave assistance nih.govresearchgate.netsciforum.net. For example, a microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles provides good yields in just 45-60 seconds of irradiation organic-chemistry.org.
Ultrasonic Irradiation (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates researchgate.netnih.gov. Ultrasound has been used to promote the synthesis of indole-appended heterocycles and 3-substituted indoles, often in green solvents like water or under solvent-free conditions, with reduced reaction times and high yields nih.govtandfonline.comresearchgate.netmdpi.com.
The following table illustrates the typical enhancements achieved by using non-conventional energy sources in indole synthesis.
| Reaction | Conditions | Reaction Time | Yield | Reference |
| Synthesis of Dihydroquinolines | Conventional Heating (Water) | 4 h | 80% | mdpi.com |
| Synthesis of Dihydroquinolines | Ultrasonic Irradiation (Water) | 1 h | 96% | mdpi.com |
| Bischler Indole Synthesis | Conventional Heating | Several hours | Moderate | organic-chemistry.org |
| Bischler Indole Synthesis | Microwave Irradiation (Solvent-Free) | 45-60 s | 52-75% | organic-chemistry.org |
Elucidating Chemical Reactivity and Reaction Mechanisms of 5,7 Dibromo 6 Methyl 1h Indole
Electrophilic and Nucleophilic Substitution Dynamics
The reactivity of 5,7-Dibromo-6-methyl-1H-indole in substitution reactions is governed by the electronic interplay between the electron-rich pyrrole (B145914) ring, the benzenoid ring, and the attached substituents. The methyl group at the C6 position is an electron-donating group (EDG) that activates the ring towards electrophilic attack, while the bromine atoms at C5 and C7 are electron-withdrawing by induction but electron-donating by resonance, acting as deactivating but ortho-, para-directing groups.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles. For the indole (B1671886) scaffold, electrophilic attack occurs preferentially at the C3 position of the pyrrole ring. This regioselectivity is driven by the formation of the most stable cationic intermediate (the σ-complex or arenium ion), where the aromaticity of the fused benzene (B151609) ring is preserved stackexchange.com. Attack at C3 allows the positive charge to be delocalized over the nitrogen and C2 atoms without disrupting the benzenoid sextet stackexchange.com.
Nucleophilic aromatic substitution (SNAr) on the benzenoid ring of this compound is significantly more challenging. The classical SNAr mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (a bromine atom in this case) to stabilize the negative charge in the Meisenheimer intermediate nih.gov. Since the methyl group is electron-donating, it does not facilitate this mechanism. Therefore, displacement of the bromine atoms by nucleophiles would likely require harsh reaction conditions or transition-metal catalysis. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could potentially be explored but are not common for this type of substrate.
Advanced Coupling Reactions and Diverse Functionalization Pathways
The two bromine atoms on the benzenoid ring of this compound serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions provide a powerful platform for synthesizing complex, functionalized indole derivatives.
The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is highly effective for this substrate. Research on the closely related 5,7-dibromo-1H-indole has demonstrated that double Suzuki-Miyaura coupling can be achieved efficiently to produce 5,7-diarylindoles rsc.org. These reactions can be performed using catalysts like Pd(PPh₃)₄ in environmentally benign solvents such as water, even without the need for N-protection of the indole ring rsc.org. This methodology is directly applicable to this compound for the synthesis of novel diarylated derivatives.
The Sonogashira coupling, which joins terminal alkynes with aryl halides, is another powerful tool for functionalizing the C5 and C7 positions wikipedia.orgorganic-chemistry.org. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base mdpi.com. By selecting the appropriate stoichiometry of the alkyne and tuning reaction conditions, it is possible to achieve either mono-alkynylation or di-alkynylation, providing access to a wide range of conjugated systems.
The Heck reaction, involving the coupling of an alkene with an aryl halide, can also be employed. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors, as well as the specific ligand and catalytic system used (neutral vs. cationic pathway) libretexts.orgbuecher.de. This allows for the introduction of vinyl groups at the C5 and C7 positions, which can be further elaborated.
A key challenge and opportunity in the functionalization of dihaloarenes like this compound is achieving site-selectivity. The electronic environments of the C5-Br and C7-Br bonds are similar, meaning that selective mono-functionalization requires careful control of reaction conditions. The choice of catalyst, and particularly the phosphine (B1218219) ligand, plays a crucial role in determining the outcome.
In Suzuki-Miyaura couplings of dihaloheterocycles, ligand properties can dictate which halogen reacts preferentially nih.govrsc.org. For instance, bulky, electron-rich phosphine ligands may favor reaction at the less sterically hindered position. By screening different ligands (e.g., triphenylphosphine (B44618) (PPh₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), Xantphos), it may be possible to selectively couple at either C5 or C7 before proceeding to a second, different coupling reaction at the remaining position nih.gov. This stepwise approach allows for the synthesis of unsymmetrically substituted 5,7-di-functionalized indoles.
The table below summarizes representative conditions for major cross-coupling reactions, extrapolated from studies on analogous bromo- and di-bromo-heterocyclic systems.
| Reaction | Catalyst System | Typical Ligand | Base | Solvent | Potential Outcome on Substrate | Citation |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene | Selective mono- or di-arylation at C5/C7 | rsc.orgrsc.org |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, Piperidine | DMF, THF | Selective mono- or di-alkynylation at C5/C7 | wikipedia.orgmdpi.com |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Vinylation at C5 and/or C7 | libretexts.orgrsc.org |
Studies on Ring Transformations and Rearrangement Mechanisms
While the indole core is generally stable, it can participate in ring transformations and rearrangements under specific conditions. Gold-catalyzed reactions of propargylic carboxylates with indoles, for example, can proceed through rearrangement pathways involving 1,2- or 1,3-carboxylate migrations to form complex functionalized products nih.gov. Although not studied directly on this compound, such catalytic systems could potentially engage the C2-C3 double bond of the pyrrole ring to initiate cascade reactions.
Furthermore, cycloaddition reactions represent another class of transformations. While Diels-Alder reactions typically involve the indole acting as a diene across the C2 and C3 positions of the pyrrole ring and the C3a and C7a positions of the carbocyclic ring, this is rare. More common are [3+2] or [4+2] cycloadditions involving functional groups attached to the indole nucleus. Studies on indole arynes have shown they undergo cycloadditions with substituted furans, demonstrating the ability of a modified indole core to participate in such transformations nih.gov.
Mechanistic Investigations of Radical Processes and Electron Transfer Reactions
The carbon-bromine bonds in this compound are susceptible to cleavage under radical conditions. A common transformation is radical dehalogenation, which can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a radical propagator such as tributyltin hydride (Bu₃SnH) libretexts.org. This process involves the abstraction of a bromine atom by the tributyltin radical to generate an indolyl radical at either C5 or C7. This radical is then quenched by a hydrogen atom from another molecule of Bu₃SnH. This method can be used to selectively remove one or both bromine atoms.
Alternatively, the indolyl radical intermediate can be trapped by other species to form new carbon-carbon bonds. This forms the basis of Giese-type reactions, where a radical adds to an electron-deficient alkene nih.gov. The indole nucleus itself can also act as a radical acceptor. Photoredox catalysis has enabled the dearomatization of indoles via the addition of alkyl radicals (generated from carboxylic acids) across the C2-C3 double bond, leading to substituted indolines nih.gov.
Electron transfer processes can also initiate reactions. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is another potential pathway for the substitution of the aryl bromides, particularly under photochemical or electrochemical conditions, though it is less common than transition metal-catalyzed pathways for these substrates.
Stereoselective Transformations and Chiral Auxiliary Applications in Indole Chemistry
Although this compound is an achiral molecule, it can be a substrate in stereoselective reactions to generate chiral products. The development of asymmetric catalysis has provided numerous methods for the enantioselective functionalization of indoles rsc.org.
One of the most common strategies is the asymmetric Friedel-Crafts alkylation of the indole at the C3 position nih.gov. In this reaction, this compound would act as the nucleophile, attacking an electrophile (such as a β-nitrostyrene or an α,β-unsaturated ketone) in the presence of a chiral catalyst. Chiral phosphoric acids or chiral metal-ligand complexes (e.g., Cu(I) or Pd(II) with chiral phosphines or bis(oxazolines)) are often used to create a chiral environment, inducing enantioselectivity in the C-C bond-forming step nih.govmdpi.com.
Another powerful approach involves the temporary attachment of a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction snnu.edu.cn. The indole nitrogen (N1) is an ideal position for attaching such an auxiliary. For example, after N-functionalization with a chiral group (like a derivative of an amino alcohol), a subsequent step such as deprotonation at C2 with an organolithium reagent followed by reaction with an electrophile could proceed with high diastereoselectivity. The auxiliary could then be cleaved to reveal the enantiomerically enriched C2-functionalized indole. This strategy has been successfully applied in the asymmetric dearomatization of indoles using a chiral camphorsultam auxiliary to achieve high diastereoselectivity nih.gov. These methods open the door to synthesizing chiral derivatives of this compound, which could be valuable as building blocks or for biological screening.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published that details the applications of This compound in the contexts outlined in the requested article structure.
The performed searches for the use of "this compound" as a building block for complex heterocyclic systems, a precursor in the total synthesis of natural products, a component in advanced organic materials, or as a chemical scaffold for mechanistic biological investigations did not yield any specific examples or detailed research findings.
While the broader class of indole derivatives is widely studied and utilized in these areas, the specific compound This compound does not appear in the retrieved scientific literature for the requested applications. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Applications of 5,7 Dibromo 6 Methyl 1h Indole As a Versatile Synthetic Building Block
Chemical Scaffolds for Mechanistic Biological Investigations (In Vitro Chemical Biology Focus)
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and Underlying Mechanisms
While specific and comprehensive structure-activity relationship (SAR) studies focusing solely on 5,7-Dibromo-6-methyl-1H-indole are not extensively documented in publicly available literature, the influence of its distinct substitution pattern can be inferred from broader studies on related indole (B1671886) derivatives. The presence and position of halogen atoms, such as bromine, and alkyl groups, such as a methyl group, on the indole ring are known to significantly impact the biological activity of the resulting molecules.
Role of Bromine Substituents: The bromine atoms at the 5- and 7-positions of the indole ring are electron-withdrawing groups, which can influence the electron density of the indole nucleus. This alteration in electronic properties can affect the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding, and π-π stacking. In various classes of kinase inhibitors, halogenation has been shown to enhance binding affinity within the ATP-binding pocket. For instance, studies on substituted indolo[2,3-c]quinolone-6-ones, which are more complex structures derived from indole, have demonstrated that specific substitutions can lead to potent and selective kinase inhibition nih.gov.
Impact of the Methyl Group: The methyl group at the 6-position is an electron-donating group, which can also modulate the electronic environment of the indole ring. Furthermore, its steric bulk can influence the preferred conformation of the molecule and its fit within a binding site. The interplay between the electron-withdrawing bromo groups and the electron-donating methyl group in this compound creates a unique electronic and steric profile that can be exploited in the design of targeted therapeutics.
The following table summarizes the general influence of bromo and methyl substitutions on the indole scaffold based on studies of various indole derivatives.
| Substituent | Position | General Influence on Molecular Interactions | Potential Impact on Biological Activity |
| Bromo | 5 and 7 | Electron-withdrawing, can form halogen bonds, increases lipophilicity. | Can enhance binding affinity to protein targets, modulate metabolic stability. |
| Methyl | 6 | Electron-donating, provides steric bulk. | Can improve selectivity, influence binding orientation, and affect solubility. |
It is important to note that the combined effect of these substituents in this compound would need to be empirically determined through the synthesis and biological evaluation of a series of analogues.
Exploration of Specific Molecular Target Interactions at a Mechanistic Level (e.g., Enzyme Inhibition Mechanisms, DNA Intercalation Modes)
DNA Intercalation: Indole-containing compounds have also been investigated as DNA binding agents nih.gov. The planar aromatic system of the indole ring is suitable for intercalation between the base pairs of DNA. The substituents on the indole ring can further influence this interaction. While there is no direct evidence of this compound itself acting as a DNA intercalator, it can serve as a starting material for the synthesis of more complex molecules with DNA-binding properties. For instance, indolizino[6,7-b]indoles have been designed as hybrid molecules with both DNA cross-linking and topoisomerase inhibition activities researchgate.net. The dibromo and methyl substitutions could modulate the electronic properties and steric profile of such derivatives, potentially affecting their DNA binding affinity and mode of interaction.
The table below outlines potential molecular targets for derivatives of this compound and the hypothetical roles of its substituents in the interaction.
| Potential Molecular Target | Putative Interaction Mechanism | Hypothetical Role of Substituents |
| Protein Kinases | Competitive inhibition at the ATP-binding site. | 5,7-Dibromo: Halogen bonding with the hinge region, increased lipophilicity for hydrophobic interactions. 6-Methyl: Steric interactions within hydrophobic pockets, influencing selectivity. |
| DNA | Intercalation between base pairs, minor groove binding. | 5,7-Dibromo: Modulating electronic properties for enhanced π-stacking, potential for specific interactions within the DNA grooves. 6-Methyl: Steric influence on the depth and angle of intercalation. |
| Topoisomerases | Stabilization of the enzyme-DNA cleavage complex. | 5,7-Dibromo & 6-Methyl: Contributing to the overall shape and electronic distribution of the molecule to fit into the binding pocket at the DNA-enzyme interface. |
Further research, including synthesis of derivatives, biological screening, and molecular modeling studies, is necessary to elucidate the specific molecular target interactions and the precise mechanisms of action for compounds derived from this compound.
Future Research Directions and Emerging Paradigms for 5,7 Dibromo 6 Methyl 1h Indole Chemistry
Development of Novel Catalytic Strategies for Enhanced Functionalization
The presence of two bromine atoms at the C5 and C7 positions of the indole (B1671886) ring, along with a methyl group at C6, offers multiple sites for functionalization. Future research will likely focus on the development of highly selective and efficient catalytic methods to modify this core structure.
Palladium-catalyzed cross-coupling reactions are expected to remain a cornerstone for the derivatization of 5,7-Dibromo-6-methyl-1H-indole. Innovations in ligand design will be crucial for achieving regioselective functionalization, enabling the independent transformation of the C5-Br and C7-Br bonds. For instance, tailored phosphine (B1218219) ligands could allow for sequential or one-pot Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, providing access to a diverse range of substituted indoles. rsc.orgmdpi.com
Beyond traditional cross-coupling, C-H activation is an emerging area that could be applied to the functionalization of the indole core. nih.gov While the bromine atoms currently serve as synthetic handles, direct C-H functionalization at other positions, such as C2, C3, or C4, would offer a more atom-economical approach to diversification. The development of catalysts that can selectively activate specific C-H bonds in the presence of the C-Br bonds would represent a significant advancement. nih.gov
Below is a table summarizing potential catalytic strategies for the functionalization of this compound:
| Catalytic Strategy | Potential Application | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | Synthesis of biaryl indoles, arylamino-indoles, and alkynyl-indoles. | Development of ligands for regioselective coupling at C5 and C7. |
| C-H Activation/Functionalization | Direct introduction of functional groups at C2, C3, and C4 positions. | Design of catalysts with high regioselectivity and functional group tolerance. |
| Photoredox Catalysis | Mild and selective activation of C-Br or C-H bonds for radical-based transformations. | Exploration of novel photocatalysts and reaction conditions for halogenated indoles. |
| Dual Catalysis | Combining transition metal catalysis with organocatalysis for novel transformations. | Synergistic catalytic cycles for asymmetric functionalization. |
Advanced Applications in Chemical Probes and Diagnostics Research
The indole scaffold is a common feature in fluorescent molecules, and the introduction of heavy atoms like bromine can influence the photophysical properties of these compounds, for instance, by promoting intersystem crossing. rsc.org This makes this compound an attractive starting point for the development of novel chemical probes and diagnostic agents.
Future research in this area will likely involve the synthesis of derivatives of this compound that can act as fluorescent sensors for specific analytes, such as metal ions, reactive oxygen species, or biomolecules. The dibromo-substituted indole core could be functionalized with recognition moieties that selectively bind to a target of interest, leading to a change in the fluorescence signal. The heavy atom effect of bromine could also be exploited in the design of phosphorescent probes with long-lived emission, which are advantageous for time-resolved imaging applications.
Furthermore, the development of targeted probes for medical diagnostics is a promising avenue. By attaching a targeting ligand (e.g., a peptide or antibody fragment) to the this compound scaffold, it may be possible to create probes that accumulate in specific tissues or cells, enabling their visualization through fluorescence imaging.
The following table outlines potential applications of this compound in the development of chemical probes:
| Probe Type | Target Analyte/Application | Design Strategy |
| Fluorescent Chemosensors | Metal ions, anions, reactive oxygen species. | Functionalization with selective binding sites that modulate fluorescence. |
| Phosphorescent Probes | Time-resolved imaging, sensing in autofluorescent environments. | Exploiting the heavy-atom effect of bromine to enhance phosphorescence. |
| Targeted Imaging Agents | Cancer cells, specific cellular organelles. | Conjugation with biomolecules for targeted delivery and imaging. |
| Ratiometric Probes | Quantitative sensing of analytes. | Designing probes with two emission wavelengths that respond differently to the analyte. |
Integration of Machine Learning and Artificial Intelligence for Synthetic Route Prediction
The synthesis of complex molecules derived from this compound can be a challenging and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate and optimize synthetic chemistry. nih.gov
Furthermore, ML models can be developed to predict the outcome of reactions involving this specific dibromoindole. nih.govmit.edu By training a model on a dataset of reactions performed on similar halogenated indoles, it may be possible to predict the success or failure of a planned reaction, as well as its yield and selectivity. researchgate.net This predictive capability can help chemists to prioritize experiments, reduce the number of failed reactions, and ultimately accelerate the discovery of new compounds.
The table below summarizes the potential impact of AI and machine learning on the chemistry of this compound:
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways to target molecules. nih.gov | Faster identification of efficient and novel synthetic routes. |
| Reaction Outcome Prediction | ML models predict the yield, selectivity, and success of a reaction. nih.govmit.edu | Reduced experimental effort and resource consumption. |
| Reaction Condition Optimization | AI-driven platforms suggest optimal reaction parameters (catalyst, solvent, temperature). | Improved reaction efficiency and product yields. |
| De Novo Molecular Design | Generative models propose novel derivatives with desired properties. | Accelerated discovery of new functional molecules. |
Exploration of Sustainable and Circular Economy Approaches in Halogenated Indole Synthesis
The principles of green chemistry and the circular economy are becoming increasingly important in chemical synthesis. researchgate.netmdpi.com Future research on this compound and its derivatives will need to consider the environmental impact of their synthesis and lifecycle.
A key focus will be the development of more sustainable synthetic methods for the parent indole and its subsequent functionalization. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.orgrug.nlrug.nl For instance, catalytic reactions that can be performed in water or bio-based solvents would be highly desirable. beilstein-journals.org The use of heterogeneous catalysts that can be easily recovered and reused would also contribute to a more sustainable process. chemistryviews.org
The concept of a circular economy, which aims to minimize waste and maximize the use of resources, can also be applied to the synthesis of halogenated indoles. burohappold.comnih.gov This could involve the development of methods to recover and reuse halogenating agents or to recycle byproducts from the synthesis. For example, processes for the recycling of bromine from waste streams are being explored in the chemical industry and could be adapted for the synthesis of bromoindoles. chimia.ch
The following table highlights key areas for the integration of sustainable and circular economy principles in the chemistry of this compound:
| Sustainable Approach | Description | Key Research Goals |
| Green Solvents and Reagents | Use of environmentally benign solvents and reagents. | Replacement of hazardous chemicals with safer alternatives. |
| Catalyst Recycling | Development of recoverable and reusable catalytic systems. | Design of heterogeneous or immobilized catalysts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic routes with minimal byproduct formation. |
| Circular Use of Halogens | Recovery and reuse of bromine from reaction waste streams. chimia.ch | Development of efficient bromine recycling technologies. |
| Renewable Feedstocks | Utilization of bio-based starting materials for indole synthesis. | Exploration of synthetic routes from renewable resources. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5,7-Dibromo-6-methyl-1H-indole with high purity?
- Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvents, followed by flash column chromatography (70:30 ethyl acetate:hexane) to isolate the product. Yield optimization requires precise stoichiometric ratios (e.g., 1.0 eq CuI) and reaction time control (12–24 hours). Structural validation should include NMR, NMR, and FAB-HRMS to confirm bromine and methyl substituent positions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Answer : NMR is critical for identifying aromatic proton environments (e.g., deshielded protons at δ 7.23 ppm for brominated indole derivatives). NMR (if applicable) and NMR help confirm substituent positions, while HRMS provides exact mass verification (e.g., m/z 427.0757 [M+H]+). TLC (Rf = 0.30 in 70:30 ethyl acetate:hexane) ensures purity .
Q. What solvent systems are optimal for stabilizing this compound during synthesis?
- Answer : Polar aprotic solvents like DMF or PEG-400 enhance solubility of halogenated indoles. Post-synthesis, residual DMF should be removed via vacuum distillation (90°C) to prevent side reactions. Storage in anhydrous ethyl acetate under inert gas minimizes degradation .
Advanced Research Questions
Q. How can reaction mechanisms for bromination at the 5,7-positions of 6-methylindole be experimentally validated?
- Answer : Isotopic labeling (e.g., ) or kinetic studies using stopped-flow NMR can track bromine incorporation. Computational modeling (DFT) of transition states and intermediate stability provides mechanistic insights. Comparative analysis with non-methylated indoles (e.g., 5-bromo-1H-indole) identifies steric/electronic effects of the methyl group .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated indoles like this compound?
- Answer : Meta-analyses of published data should account for variables like assay type (e.g., cell-free vs. cellular), purity thresholds (>95%), and solvent effects (e.g., DMSO cytotoxicity). Dose-response curves and positive controls (e.g., bisindolylmaleimide inhibitors) ensure reproducibility. Structural analogs (e.g., 5-fluoroindole) can clarify substituent-specific effects .
Q. How do substituent positions (Br, CH) influence the compound’s interaction with biological targets?
- Answer : Molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities to enzymes like lactotransferrin. Methyl groups at the 6-position may enhance hydrophobic interactions, while bromine atoms at 5,7-positions increase electrophilicity, affecting redox activity. SAR studies using derivatives (e.g., 5-bromo-6-ethylindole) validate hypotheses .
Q. What green chemistry approaches reduce waste in large-scale synthesis of this compound?
- Answer : Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves solvent sustainability. Catalytic recycling of CuI via supported ionic liquid phases (SILP) minimizes metal waste. Microwave-assisted synthesis reduces reaction time and energy consumption .
Q. How can degradation pathways of this compound under oxidative stress be characterized?
- Answer : LC-MS/MS identifies degradation products (e.g., debrominated indoles or quinone derivatives). Accelerated stability testing (40°C/75% RH) with UPLC monitoring quantifies degradation kinetics. EPR spectroscopy detects radical intermediates formed during oxidation .
Methodological Tables
| Parameter | Synthetic Optimization | Analytical Validation |
|---|---|---|
| Reaction Time | 12–24 hours | NMR Acquisition: 64 scans |
| Purification | Flash chromatography (70:30 EA:Hex) | HRMS Resolution: >10,000 |
| Yield Range | 25–50% | TLC Rf: 0.30 |
| Biological Assay | Key Considerations |
|---|---|
| Enzyme Inhibition | IC vs. positive controls |
| Cellular Uptake | Solubility in PBS/DMSO |
| Toxicity Screening | MTT assay validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
